N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide

Catalog No.
S6262644
CAS No.
M.F
C24H15FN2O2
M. Wt
382.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]naphthal...

Product Name

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide

IUPAC Name

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide

Molecular Formula

C24H15FN2O2

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C24H15FN2O2/c25-19-7-3-6-18(13-19)24-27-21-14-20(10-11-22(21)29-24)26-23(28)17-9-8-15-4-1-2-5-16(15)12-17/h1-14H,(H,26,28)

InChI Key

CMBNUIQHOJRGNI-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC(=CC=C5)F

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC(=CC=C5)F

The exact mass of the compound N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide is 382.11175589 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide is a synthetic compound with the molecular formula C24H15FN2O2C_{24}H_{15}FN_{2}O_{2} and a molecular weight of approximately 382.4 g/mol. This compound features a naphthalene backbone substituted with a carboxamide group and a benzoxazole moiety, which contributes to its potential biological activity and chemical properties. The presence of the fluorine atom on the phenyl ring enhances its lipophilicity and may influence its biological interactions.

The chemical reactivity of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide can be characterized by various reactions typical of amides and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The fluorine atom can undergo nucleophilic substitution, allowing for modifications that can enhance or alter biological activity.
  • Hydrolysis: Under acidic or basic conditions, the carboxamide group may hydrolyze to yield the corresponding carboxylic acid and amine.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, potentially introducing different functional groups that modify the compound's properties.

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide has been studied for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Compounds with similar structures often exhibit:

  • Anticancer Properties: Many benzoxazole derivatives show promise as anticancer agents due to their ability to interfere with cellular signaling pathways.
  • Antimicrobial Activity: The presence of aromatic systems in the structure may contribute to antimicrobial effects against various pathogens.
  • Enzyme Inhibition: Some studies suggest that compounds with similar frameworks can inhibit specific enzymes, impacting metabolic pathways.

The synthesis of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide typically involves multi-step organic reactions:

  • Formation of Benzoxazole Ring: A fluorinated phenol reacts with an isocyanate or carboxylic acid derivative in an acidic medium to form the benzoxazole ring.
  • Naphthalene Derivation: The naphthalene moiety is introduced through Friedel-Crafts acylation or similar methods that allow for the attachment of the naphthalene structure to the benzoxazole.
  • Final Amide Formation: The final step involves coupling the benzoxazole with naphthalene-2-carboxylic acid or its derivatives using coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Material Science: Utilized in creating advanced materials due to its unique electronic properties.
  • Chemical Probes: Employed as a chemical probe in biochemical assays to study enzyme activity or cellular processes.

Interaction studies are crucial for understanding how N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide interacts with biological targets. Key areas include:

  • Binding Affinity Studies: Assessing how well the compound binds to specific receptors or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.
  • Toxicological Assessments: Evaluating potential cytotoxicity and safety profiles through in vitro and in vivo studies.

Several compounds share structural features with N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide, allowing for comparative analysis:

Compound NameMolecular FormulaNotable Features
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenyl)acetamideC22H17FN2O2Different fluorine position; potential for varied biological activity .
N-[2-(1,3-benzodioxol-5-yl)ethyl]naphthalene-2-carboxamideC20H17NO3Contains a dioxole instead of benzoxazole; different pharmacological properties .
N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamideC23H22FN3O3SIncorporates a thioamide group; altered reactivity and biological profile .

Uniqueness: The combination of a fluorinated phenyl group with a naphthalene backbone and a benzoxazole ring distinguishes N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide from other compounds. This unique structure may confer specific interactions with biological targets that are not present in structurally similar compounds.

XLogP3

5.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

382.11175589 g/mol

Monoisotopic Mass

382.11175589 g/mol

Heavy Atom Count

29

Dates

Last modified: 04-15-2024

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